cGKII Inhibitory Potency of AP-C6 Compared to Structurally Related Analogs AP-C1, AP-C2, AP-C3, and AP-C5
AP-C6 inhibits human cGMP-dependent protein kinase II (cGKII) with a pIC50 of 6.5 (equivalent to IC50 ≈ 316 nM) . This potency positions AP-C6 at an intermediate tier among structurally related imidazolyl-pyrimidine cGKII inhibitors: AP-C5 demonstrates superior potency with pIC50 7.2 (IC50 ≈ 63 nM), AP-C1 exhibits equivalent potency (pIC50 6.5), AP-C3 shows marginally lower potency (pIC50 6.3; IC50 ≈ 500 nM), and AP-C2 displays substantially reduced potency (pIC50 5.2; IC50 ≈ 6.3 μM) . The ~100-fold potency span across this structurally homologous series underscores that minor structural modifications at the pyrimidine 2-position profoundly influence target engagement.
| Evidence Dimension | cGKII inhibitory potency (pIC50) |
|---|---|
| Target Compound Data | pIC50 = 6.5 (IC50 ≈ 316 nM) |
| Comparator Or Baseline | AP-C5: pIC50 7.2; AP-C1: pIC50 6.5; AP-C3: pIC50 6.3; AP-C2: pIC50 5.2 |
| Quantified Difference | AP-C5 is 5-fold more potent than AP-C6; AP-C6 is ~20-fold more potent than AP-C2 |
| Conditions | In vitro kinase activity assay using human recombinant cGKII |
Why This Matters
Selection of AP-C6 over AP-C5 or AP-C2 allows investigators to titrate cGKII inhibition to a specific potency window (~300 nM range) rather than the more potent ~60 nM (AP-C5) or weaker ~6 μM (AP-C2) regimes.
